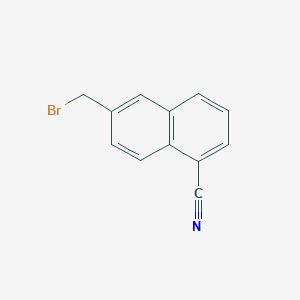

6-(Bromomethyl)-1-naphthonitrile

Description

Contextualization of Naphthonitrile Scaffolds in Modern Chemical Research

Naphthonitrile scaffolds, characterized by a naphthalene (B1677914) core bearing a cyano (-C≡N) group, are pivotal structural motifs in contemporary chemical research. Their rigid, planar geometry and extended π-system impart unique photophysical properties, making them valuable in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced materials. acs.orgnih.gov In medicinal chemistry, the naphthonitrile framework is explored for its potential in designing novel therapeutic agents. The nitrile group can act as a key pharmacophore, participating in hydrogen bonding and other noncovalent interactions with biological targets. nih.gov For instance, naphthoquinone, a related naphthalene derivative, has been identified as a promising scaffold for developing leishmanicidal inhibitors. patsnap.com The versatility of the naphthonitrile scaffold allows for systematic functionalization, enabling the fine-tuning of electronic and biological properties for specific applications in drug discovery and materials science. numberanalytics.comacs.org

Significance of Bromomethyl Groups as Synthetic Handles in Aromatic Systems

The bromomethyl group (-CH₂Br) is a highly valued "synthetic handle" in organic synthesis, providing a reactive site for the elaboration of aromatic molecules. scispace.comsemanticscholar.org Its significance lies in its susceptibility to nucleophilic substitution reactions, allowing for the facile introduction of a wide range of other functional groups. This reactivity makes bromomethylated aromatic compounds crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. researchgate.net For example, the carbon-bromine bond can be readily displaced by nucleophiles such as amines, alcohols, thiols, and carbanions, enabling the construction of more complex molecular architectures. This versatility is a cornerstone of multistep organic synthesis, where the strategic installation and subsequent transformation of a bromomethyl group are key steps in building a target molecule. acs.orggoogle.com

Historical Development and Current Trends in the Chemistry of Naphthyl Halides and Nitriles

The chemistry of naphthalene and its derivatives has a rich history, dating back to its isolation from coal tar in the early 19th century. wikipedia.orgnewworldencyclopedia.org The elucidation of its fused-ring structure by Emil Erlenmeyer in 1866 and subsequent confirmation by Carl Gräbe laid the groundwork for understanding its reactivity. wikipedia.orgnewworldencyclopedia.org The study of naphthyl halides, such as 1-bromonaphthalene, has been instrumental in developing fundamental concepts of aromatic substitution and organometallic chemistry. nist.gov These compounds serve as precursors for a multitude of other naphthalene derivatives through reactions like cyanation to form nitriles. acs.org

Current trends in the field are driven by the need for more efficient and selective synthetic methods. This includes the development of advanced catalytic systems for the functionalization of the naphthalene core. For example, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aryl structures, and similar principles are applied to naphthyl systems. nih.gov There is also a growing interest in the photochemistry of naphthylmethyl halides, exploring how light can be used to initiate specific chemical transformations. acs.org Furthermore, the unique properties of functionalized nitriles are being harnessed in materials science, where they can act as built-in molecular sensors for interfacial effects in electrocatalysis. acs.org

Overview of Research Trajectories for 6-(Bromomethyl)-1-naphthonitrile

While a vast body of research exists for naphthalene derivatives in general, the specific research trajectory for this compound (CAS No. 81940-37-6) is more focused. Its bifunctional nature, possessing both a nucleophile-attracting bromomethyl group and an electron-withdrawing nitrile group on the naphthalene scaffold, makes it a valuable intermediate for creating specifically substituted naphthalenes.

A notable area of investigation involving this compound is in the study of photochemical reactions. For instance, it has been used in the investigation of naphthonitrile-alkene exciplexes, where the interaction between the excited state of the naphthonitrile and an alkene leads to unique photochemical behavior. acs.org The presence of the bromomethyl group allows for the creation of bichromophoric systems where the naphthonitrile and another reactive moiety are held in a specific spatial relationship, facilitating the study of intramolecular photochemical processes.

Given the known reactivity of its functional groups, plausible synthetic pathways for this compound can be envisioned. One logical approach is the benzylic bromination of 6-methyl-1-naphthonitrile. This type of reaction is a standard transformation in organic synthesis, often employing reagents like N-bromosuccinimide (NBS) with a radical initiator. researchgate.net Another potential route could involve the Sommelet reaction, starting from a suitable precursor to introduce the aldehyde functionality, which can then be converted to the nitrile. orgsyn.orgorgsyn.org

The future research directions for this compound are likely to leverage its role as a versatile building block. Its ability to undergo nucleophilic substitution at the bromomethyl position while retaining the nitrile group (or vice versa, with appropriate protection strategies) allows for the synthesis of a wide range of 1,6-disubstituted naphthalene derivatives. These derivatives could be of interest in the development of novel materials with tailored electronic and photophysical properties, or as scaffolds for new classes of biologically active molecules. The selective functionalization of either the bromomethyl or the nitrile group opens up avenues for creating complex molecular architectures that are otherwise difficult to access.

Synthesis of the 1-Naphthonitrile Core Structure

The formation of the 1-naphthonitrile scaffold is a critical first step. This involves the introduction of a cyano (-C≡N) group at the C-1 position of a pre-functionalized naphthalene ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the naphthalene core.

Cyanation Strategies for Naphthalene Frameworks

The introduction of a nitrile group onto an aromatic ring, known as cyanation, can be achieved through several established methods. A prevalent modern technique is the palladium-catalyzed cyanation of aryl halides. For instance, naphthalene-1,8-dicarbonitrile has been successfully synthesized from 8-bromonaphthalene-1-carbonitrile using a palladium acetate catalyst. researchgate.net This highlights the utility of transition-metal catalysis in forming carbon-nitrogen bonds on the naphthalene system.

Another classical approach involves the Sandmeyer reaction, where a primary aromatic amine is converted into a diazonium salt, which is then treated with a cyanide salt, typically copper(I) cyanide, to yield the corresponding nitrile. This method is versatile for introducing a cyano group onto a naphthalene ring, provided the corresponding amino-naphthalene precursor is accessible.

Direct cyanation methods, while less common for naphthalenes, are an area of ongoing research. These strategies aim to replace a C-H bond directly with a cyano group, offering a more atom-economical route.

| Cyanation Method | Precursor | Reagents | Typical Conditions |

| Palladium-Catalyzed Cyanation | Aryl Bromide (e.g., 8-bromonaphthalene-1-carbonitrile) | Pd(OAc)₂, K₄[Fe(CN)₆] | DMAC, heat |

| Sandmeyer Reaction | Naphthylamine | 1. NaNO₂, HCl2. CuCN | Aqueous, low temperature |

Precursor Design and Derivatization Routes

The design of precursors is fundamental to the successful synthesis of the target 1-naphthonitrile core. The synthesis often begins with a readily available substituted naphthalene. For example, a multi-step synthesis of 4-bromonaphthalene-1-carbonitrile starts with 1-methylnaphthalene. google.com This precursor undergoes a series of transformations, including bromination of the aromatic ring, subsequent bromination of the methyl group, oxidation to an aldehyde, and finally conversion to the nitrile. google.com

Regioselective Bromination Techniques for Side-Chain Functionalization

Once the 6-methyl-1-naphthonitrile core is established, the next critical step is the selective bromination of the methyl group to form the bromomethyl functionality. This transformation must be performed under conditions that favor side-chain halogenation over reaction at the aromatic ring.

Radical Halogenation Protocols for Methyl-Naphthonitriles

The halogenation of alkyl-substituted aromatic compounds at the side chain typically proceeds via a free-radical mechanism. wikipedia.org This type of reaction is initiated by the application of UV light or the use of a radical initiator. wikipedia.org The reaction involves the homolytic cleavage of the halogen molecule (e.g., Br₂) to form halogen radicals. These radicals then abstract a hydrogen atom from the benzylic position (the methyl group attached to the naphthalene ring), which is stabilized by resonance with the aromatic system. The resulting benzylic radical then reacts with another molecule of the halogen to form the bromomethyl product and a new halogen radical, propagating the chain reaction. masterorganicchemistry.com

While effective, direct halogenation with Br₂ can sometimes lead to competing electrophilic aromatic substitution on the electron-rich naphthalene ring. masterorganicchemistry.com Therefore, reagents that provide a low, steady concentration of bromine are often preferred to enhance selectivity for side-chain bromination.

Controlled Bromination Reactions with N-Bromosuccinimide (NBS) Systems

N-Bromosuccinimide (NBS) is the most widely used reagent for the selective bromination of benzylic positions, a reaction also known as the Wohl-Ziegler reaction. masterorganicchemistry.commissouri.eduwikipedia.org NBS serves as a convenient source of bromine radicals (Br•) under radical conditions. wikipedia.org The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), with the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical initiation (UV light). missouri.eduwikipedia.org

The key advantage of NBS is that it maintains a very low concentration of molecular bromine in the reaction mixture, which suppresses competitive electrophilic addition to the aromatic ring. masterorganicchemistry.com This makes it highly selective for the desired benzylic bromination. A common procedure involves refluxing a solution of the methyl-substituted naphthalene with NBS and a catalytic amount of a radical initiator. missouri.edu For example, the synthesis of 4-(bromomethyl)benzonitrile from 4-methylbenzonitrile is effectively achieved using NBS and AIBN in refluxing CCl₄. rsc.org

| Reagent System | Initiator | Solvent | Key Features |

| NBS | AIBN or Benzoyl Peroxide | CCl₄ | High selectivity for benzylic bromination, minimizes aromatic bromination. masterorganicchemistry.commissouri.edu |

| NBS | UV Light (Irradiation) | CCl₄ | Alternative initiation method for the radical reaction. missouri.edu |

Optimization of Reaction Conditions for Selective Bromomethylation

To achieve a high yield and selectivity for the desired this compound, several reaction parameters must be carefully optimized.

Purity of NBS : It is often crucial to use freshly recrystallized NBS. Impure NBS, which can be off-white or brown due to the presence of bromine, may lead to unreliable results and side reactions. wikipedia.org

Solvent : Anhydrous non-polar solvents like carbon tetrachloride are standard. The absence of water is critical to prevent the hydrolysis of the NBS reagent and the desired bromomethyl product. missouri.edu

Initiator : The choice and concentration of the radical initiator (AIBN or BPO) can influence the reaction rate and efficiency.

Temperature and Light : The reaction is typically initiated by heat (refluxing the solvent) or UV irradiation to generate the necessary radicals. missouri.edu

Minimizing Side Reactions : A potential side reaction is the formation of dibrominated products. missouri.edu The stoichiometry of NBS to the starting material must be carefully controlled (typically a slight excess of NBS) to favor mono-bromination. The reaction progress should be monitored to avoid over-reaction.

By carefully controlling these conditions, the selective conversion of the methyl group to a bromomethyl group can be achieved, completing the synthesis of this compound.

Structure

3D Structure

Properties

IUPAC Name |

6-(bromomethyl)naphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOUCQCXHGIHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CBr)C(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Transformation Pathways of 6 Bromomethyl 1 Naphthonitrile

Nucleophilic Substitution Reactions at the Bromomethyl Center

The electron-withdrawing nature of the nitrile group and the naphthalene (B1677914) ring system influences the reactivity of the benzylic bromide, making the methylene (B1212753) carbon an electrophilic center susceptible to attack by a wide range of nucleophiles.

Formation of Ethers, Esters, and Amines via Alkylation

The electrophilic carbon of the bromomethyl group in 6-(bromomethyl)-1-naphthonitrile readily reacts with various nucleophiles to form a diverse range of derivatives.

Ethers: In the presence of a base, alcohols or phenols are converted to their corresponding alkoxides or phenoxides, which then act as potent nucleophiles. These nucleophiles can displace the bromide ion from this compound to form ethers.

Esters: Carboxylate anions, generated from the deprotonation of carboxylic acids, serve as effective nucleophiles for the synthesis of esters. The reaction proceeds via an SN2 mechanism, where the carboxylate attacks the benzylic carbon, leading to the formation of an ester linkage and the displacement of the bromide ion.

Amines: Primary and secondary amines, being good nucleophiles, can directly displace the bromide from this compound to yield the corresponding secondary and tertiary amines, respectively. This reaction is a classic example of N-alkylation.

Interactive Data Table: Synthesis of Ethers, Esters, and Amines

| Nucleophile | Product Class | Reaction Conditions |

| Sodium Ethoxide | Ether | Ethanolic solution, reflux |

| Sodium Phenoxide | Ether | Aprotic solvent (e.g., DMF), heat |

| Sodium Acetate | Ester | Polar aprotic solvent (e.g., DMF), heat |

| Ammonia | Primary Amine | Ethanolic solution, sealed tube |

| Diethylamine | Tertiary Amine | Aprotic solvent (e.g., THF), room temp. |

Thiolation and Phosphorylation Reactions with this compound

Beyond oxygen and nitrogen nucleophiles, this compound also undergoes reactions with sulfur and phosphorus nucleophiles.

Thiolation: Thiolates, generated from thiols by deprotonation, are excellent nucleophiles and readily react with this compound to form thioethers (sulfides). This reaction is typically fast and efficient.

Phosphorylation: Phosphines and phosphites can act as nucleophiles to displace the bromide, leading to the formation of phosphonium salts and phosphonates, respectively. The Arbuzov reaction, for instance, involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.

One-Pot Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. mdpi.comderpharmachemica.com These reactions are highly efficient and atom-economical. mdpi.com this compound, with its reactive bromomethyl group, can be a key component in such reactions. For example, it can participate in a one-pot synthesis where it first reacts with a nucleophile, and the resulting intermediate then undergoes a subsequent reaction with another component in the same pot.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromide Moiety

While the bromomethyl group is the primary site for nucleophilic substitution, the bromine atom on the naphthalene ring can participate in various metal-catalyzed cross-coupling reactions. These reactions are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysts are exceptionally versatile for facilitating a wide array of cross-coupling reactions. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. scilit.com For this compound, this reaction would typically involve the aromatic bromide, allowing for the formation of a biaryl linkage at the 6-position of the naphthalene ring.

Heck Coupling: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a means to introduce alkenyl groups onto the naphthalene core at the position of the bromine atom.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. rsc.org This allows for the introduction of an alkynyl functional group onto the naphthalene ring. rsc.org

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, base | Biaryl |

| Heck | Alkene | Pd(OAc)2, phosphine ligand, base | Substituted alkene |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, amine base | Aryl alkyne |

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the chemical reactivity and advanced transformation pathways of the compound “this compound” for the reactions outlined in the requested article structure.

While the general principles of these reactions are well-established for related classes of compounds (such as benzyl bromides, nitriles, and other naphthalene derivatives), a scientifically accurate and thorough article focusing solely on "this compound," as per the strict instructions, cannot be generated without specific research findings. Extrapolating data from other molecules would be speculative and would not meet the required standards of scientific accuracy and detailed reporting based on sourced evidence.

Therefore, it is not possible to provide the requested article with the specified content and structure at this time due to the lack of available research on this particular chemical compound.

Radical Reactions and Their Synthetic Utility

The bromomethyl group in this compound serves as a versatile handle for initiating radical reactions. The relative weakness of the C-Br bond allows for its homolytic cleavage under thermal or photochemical conditions, often facilitated by a radical initiator, to form a stable naphthylmethyl radical. This reactivity is analogous to that of benzylic bromides and is a cornerstone of its synthetic utility.

A primary application of this radical generation is in Atom Transfer Radical Addition (ATRA) reactions. In this process, the naphthylmethyl radical, once formed, can add across the double bond of an alkene. This addition generates a new carbon-centered radical, which then abstracts a bromine atom from another molecule of this compound or a suitable bromine source to propagate the radical chain and form the final product. This method allows for the efficient formation of new carbon-carbon and carbon-bromine bonds simultaneously researcher.lifersc.orgnih.govchemrxiv.org.

The synthetic utility of such radical reactions is significant for the construction of more complex molecular architectures. For instance, the coupling of the naphthylmethyl radical with various radical acceptors can lead to a diverse array of derivatives.

Table 1: Potential Radical Reactions of this compound and Their Synthetic Applications

| Reaction Type | Radical Initiator/Conditions | Reactant | Product Type | Synthetic Application |

| Atom Transfer Radical Addition (ATRA) | AIBN (Azobisisobutyronitrile), heat or UV light | Alkene (e.g., Styrene) | Functionalized naphthalene with an extended carbon chain | Elaboration of the side chain for the synthesis of complex organic molecules. |

| Reductive Coupling | Bu₃SnH (Tributyltin hydride), AIBN | Alkene or Alkyne | Naphthalene derivative with a new C-C bond at the 6-position | Formation of carbon-carbon bonds for the synthesis of larger aromatic systems. |

| Radical-Radical Coupling | Photochemical or electrochemical methods | Another radical species | Dimerized or coupled naphthalene structures | Synthesis of binaphthyl derivatives and other coupled aromatic compounds. |

| Benzylic Oxidation | Radical initiators and an oxidizing agent | Oxygen or other oxidants | 6-Formyl-1-naphthonitrile or 6-carboxy-1-naphthonitrile | Introduction of oxygenated functional groups for further synthetic transformations. epa.gov |

This table presents potential reactions based on the known reactivity of analogous bromomethylarenes.

The generation of the naphthylmethyl radical from this compound also opens pathways for its use in radical-mediated cyclization reactions, providing access to fused ring systems. The precise nature of the products and the efficiency of these reactions are dependent on the specific reaction conditions and the substrates employed.

Exploitation of the Naphthalene Core Reactivity (e.g., Electrophilic Aromatic Substitution, if applicable)

The naphthalene core of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. However, the regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the bromomethyl group at the 6-position and the cyano group at the 1-position.

Naphthalene itself preferentially undergoes electrophilic attack at the α-position (C1, C4, C5, C8) due to the greater stability of the resulting carbocation intermediate compared to attack at the β-position (C2, C3, C6, C7). In this compound, the scenario is more complex due to the interplay of substituent effects.

The Bromomethyl (-CH₂Br) Group: This group is generally considered to be weakly activating or deactivating with an ortho, para-directing influence. Through hyperconjugation, it can donate electron density to the ring, activating the positions ortho and para to it. In this case, the positions ortho to C6 are C5 and C7, and the position para is C2 (which is also a β-position and generally less reactive).

The Cyano (-CN) Group: The cyano group is a strong deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position. The positions meta to C1 are C3 and C8.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Reaction Type | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ | Nitration | 6-(Bromomethyl)-5-nitro-1-naphthonitrile | The -CN group deactivates the ring it is on. The -CH₂Br group directs ortho to its position. Position 5 is ortho to the -CH₂Br group and on the less deactivated ring. |

| Br₂/FeBr₃ | Bromination | 5-Bromo-6-(bromomethyl)-1-naphthonitrile | Similar to nitration, the directing effect of the -CH₂Br group on the less deactivated ring is expected to dominate. |

| SO₃/H₂SO₄ | Sulfonation | 6-(Bromomethyl)-1-cyanonaphthalene-5-sulfonic acid | The directing influences would favor substitution at the C5 position. |

| RCOCl/AlCl₃ | Friedel-Crafts Acylation | 5-Acyl-6-(bromomethyl)-1-naphthonitrile | Steric hindrance at position 5 might be a factor, but electronic effects are likely to favor this position. |

This table is based on established principles of electrophilic aromatic substitution on substituted naphthalenes and represents predicted outcomes in the absence of specific experimental data for this compound.

It is important to note that the actual product distribution can be influenced by steric factors and the specific reaction conditions employed. Experimental verification would be necessary to definitively determine the regioselectivity of these reactions.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 6-(Bromomethyl)-1-naphthonitrile. It provides granular information about the chemical environment of individual atoms.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental structural information.

The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the protons of the bromomethyl group. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) are dictated by their position relative to the electron-withdrawing nitrile (-CN) and bromomethyl (-CH₂Br) groups. The methylene (B1212753) protons of the bromomethyl group are expected to appear as a singlet in the range of δ 4.5-5.0 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. youtube.com The carbon of the nitrile group is typically found in the δ 115-125 ppm region. youtube.com The aromatic carbons will produce a series of signals between δ 120-140 ppm, with quaternary carbons generally showing weaker signals. youtube.com The carbon of the bromomethyl group is expected in the more upfield region, typically around δ 30-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and general NMR principles.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂ | ~4.9 | ~33 |

| Aromatic CH | 7.4 - 8.2 | 125 - 135 |

| Aromatic C-CN | - | ~110 |

| Aromatic C-CH₂Br | - | ~138 |

| CN | - | ~118 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex spectra of substituted naphthalenes. nih.govsdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity around the naphthalene rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the signals of each protonated carbon in the molecule by linking the assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons (which have no attached protons) and for confirming the substitution pattern by showing long-range correlations from the bromomethyl protons to the aromatic carbons, and from the aromatic protons to the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm the spatial arrangement of the substituents on the naphthalene ring.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | Correlations between adjacent aromatic protons. |

| HSQC | ¹H - ¹³C (¹JCH) | Correlation between CH₂ protons and the CH₂ carbon. Correlations between each aromatic proton and its directly attached carbon. |

| HMBC | ¹H - ¹³C (²JCH, ³JCH) | Correlation from CH₂ protons to C-6 and adjacent aromatic carbons. Correlations from aromatic protons to neighboring and quaternary carbons, including the nitrile carbon. |

| NOESY | ¹H - ¹H (through space) | Correlations between the CH₂ protons and the proton at the C-5 position. |

While less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrile group. wikipedia.org The chemical shift of the ¹⁵N nucleus in the nitrile is sensitive to changes in conjugation and intermolecular interactions, such as hydrogen bonding. nih.gov In the context of reaction monitoring, a significant change in the ¹⁵N chemical shift could indicate the conversion of the nitrile group to another functional group, such as an amide or a carboxylic acid. researchgate.net The typical chemical shift range for nitriles in ¹⁵N NMR is between -140 and -120 ppm relative to nitromethane. researchgate.net The use of ¹⁵N-labeled this compound would significantly enhance the signal-to-noise ratio, making these studies more feasible. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). nih.govnih.gov This allows for the unambiguous determination of the elemental formula of this compound, as very few combinations of atoms will have the same exact mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Theoretical Exact Mass of this compound (C₁₂H₈BrN)

| Isotope | Exact Mass (Da) |

| C₁₂H₈⁷⁹BrN | 232.9894 |

| C₁₂H₈⁸¹BrN | 234.9874 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govthermofisher.com It is widely used for purity assessment and the identification of volatile and semi-volatile organic compounds. researchgate.netgcms.cz In the analysis of this compound, GC would separate the target compound from any impurities, starting materials, or by-products. The mass spectrometer then provides a mass spectrum for each separated component.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. gbiosciences.com The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can provide further structural confirmation. chemguide.co.uklibretexts.org Common fragmentation pathways for this molecule would include the loss of a bromine atom (M-Br)⁺ and the loss of the bromomethyl group (M-CH₂Br)⁺. gbiosciences.comlibretexts.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |

| [M]⁺ | 233 | 235 | Molecular ion |

| [M-Br]⁺ | 154 | 154 | Naphthylmethyl cation |

| [C₁₀H₆CN]⁺ | 152 | 152 | Naphthonitrile cation |

The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and purity assessment of this compound. uctm.edu

LC-MS for Reaction Mixture Analysis and Product Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product. nih.gov This powerful combination allows for the separation of components in a complex mixture by liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio (m/z) by mass spectrometry.

In the context of this compound synthesis, LC-MS is crucial for identifying starting materials, intermediates, byproducts, and the desired product within the reaction milieu. The high sensitivity and selectivity of LC-MS/MS (tandem mass spectrometry) are particularly valuable for detecting and quantifying trace-level impurities, including potential genotoxic impurities (GTIs) that may arise from the use of brominating agents. rsc.orgnih.gov

A specialized LC-MS method can be employed for the selective detection of organobromine compounds. By using negative-ion electrospray ionization (NI-ESI) with induced in-source fragmentation, it is possible to specifically monitor for the characteristic isotopic pattern of the bromide ion at m/z 79 and m/z 81. researchgate.net This approach allows for the confident identification of all bromine-containing species as they elute from the chromatography column, providing a clear profile of the reaction's success and the impurity profile. researchgate.net The general procedure involves dissolving the sample, potentially using sonication to ensure solubility, and filtering the solution before injection into the LC-MS system. rsc.org

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Related Bromomethyl Compounds

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1260 series or equivalent |

| Column | InertSustain AQ-C18 (250 x 4.6 mm, 5-µm) |

| Mobile Phase | Gradient of methanol, acetonitrile, and formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Mass Spectrometer | Triple Quadrupole with ESI source |

| Ion Source Voltage | 3500 V |

| Detection Mode | ESI-MS/MS for specific impurity detection |

This table is based on methodologies developed for structurally similar compounds like 4'-bromomethyl-2-cyanobiphenyl. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a non-destructive means to identify the functional groups present in a molecule, thereby confirming the structure of this compound.

Functional Group Identification via Characteristic Absorptions

The IR spectrum of this compound is defined by the characteristic vibrational frequencies of its constituent functional groups. The presence of the nitrile (C≡N) group is confirmed by a sharp and distinct absorption band in the spectrum. The bromomethyl (-CH2Br) group and the aromatic naphthalene core also exhibit unique absorptions that, when taken together, provide a spectroscopic fingerprint of the molecule.

Key characteristic absorptions include:

Nitrile (C≡N) Stretch: A sharp, medium-intensity peak is expected in the range of 2200-2240 cm⁻¹. The spectrum for the parent compound, 1-Naphthonitrile, shows this distinct peak, which would be a key identifier. nist.gov

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the naphthalene ring.

Aliphatic C-H Stretch: The methylene (-CH2-) protons of the bromomethyl group will show stretching vibrations typically around 2925 cm⁻¹ (asymmetric) and 2855 cm⁻¹ (symmetric).

Aromatic C=C Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region corresponds to the carbon-carbon double bond stretching within the aromatic ring system.

C-Br Stretch: The vibration of the carbon-bromine bond is found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹, which is characteristic of many halogenoalkanes. docbrown.info

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H | >3000 | Medium-Weak |

| Aliphatic C-H (-CH₂) | ~2925, ~2855 | Medium |

| Nitrile (C≡N) | 2240-2200 | Sharp, Medium |

| Aromatic C=C | 1600-1450 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not detailed in the provided search results, the technique is paramount for elucidating the solid-state structures of its derivatives and related naphthalene compounds. researchgate.net

Studies on substituted naphthalene derivatives, such as 1,8-di(bromomethyl)naphthalene, demonstrate the power of this technique. caltech.edu X-ray analysis reveals critical structural information, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Molecular Conformation: The spatial orientation of the bromomethyl and nitrile groups relative to the naphthalene plane.

Steric Strain: In substituted naphthalenes, significant strain can lead to out-of-plane bending and distortions of the aromatic ring, which are quantifiable through crystallography. caltech.edu

For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction would unambiguously confirm its molecular structure and provide insights into intermolecular interactions, such as packing forces in the crystal lattice. researchgate.netrsc.org

Table 3: Example Crystallographic Data for a Related Bromomethyl Compound

| Parameter | Value |

|---|---|

| Compound | 2,6-bis(bromomethyl)-1,4-diphenylpiperazine |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.717 |

| b (Å) | 17.955 |

| c (Å) | 9.124 |

| β (°) | 91.28 |

This data, from a different bromomethyl-containing molecule, illustrates the type of information obtained from an X-ray diffraction study. rsc.org

Chromatographic Techniques for Separation, Purification, and Purity Profiling

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental to the isolation, purification, and purity assessment of this compound. HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

The development of a robust HPLC method is essential for quality control, allowing for the quantification of the main compound and the detection of impurities. researchgate.net A typical method would utilize a reverse-phase column, such as a C18, where the nonpolar stationary phase separates compounds based on their hydrophobicity.

A well-defined HPLC method for a compound like this compound involves optimizing several parameters:

Column: A reverse-phase C18 column is commonly used for aromatic compounds.

Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like formic acid) is typically employed to achieve good separation. researchgate.net

Detection: A UV detector is highly effective, as the naphthalene ring system strongly absorbs UV light. The detection wavelength would be set at one of the absorbance maxima of the chromophore to ensure high sensitivity. researchgate.net

Flow Rate and Temperature: These are adjusted to optimize peak shape and resolution.

This technique is sensitive enough to separate the target molecule from structurally similar impurities, making it the standard for establishing the purity profile of the final product. researchgate.net

Table 4: Typical HPLC Method Parameters for Purity Analysis of Related Aromatic Nitriles

| Parameter | Condition |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase, 5 µm particle size |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 0.1% formic acid) |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~258 nm |

| Diluent | Acetonitrile |

This table is based on methods developed for compounds like 2-cyano-4'-bromomethyl biphenyl. researchgate.net

Advanced Applications in Organic Synthesis and Functional Materials Development

6-(Bromomethyl)-1-naphthonitrile as a Versatile Synthetic Building Block

The structural characteristics of this compound make it a valuable intermediate in the construction of diverse and complex molecular architectures. The presence of the bromomethyl group allows for a variety of substitution and coupling reactions, while the naphthonitrile moiety provides a rigid, aromatic scaffold that can be further functionalized.

Precursor for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

While the direct synthesis of complex polycyclic aromatic hydrocarbons (PAHs) from this compound is not extensively documented in readily available literature, its potential as a precursor can be inferred from established synthetic strategies. The bromomethyl group is a key functionality for carbon-carbon bond formation through reactions such as Wittig, Suzuki, or Sonogashira couplings. These reactions could potentially be employed to extend the aromatic system of the naphthalene (B1677914) core, leading to the formation of larger, more complex PAHs. For instance, a Wittig-type reaction could introduce a vinyl group, which could then undergo intramolecular cyclization to form a new aromatic ring.

| Reaction Type | Potential Product Fragment |

| Wittig Reaction | Naphthyl-vinyl derivative |

| Suzuki Coupling | Naphthyl-aryl derivative |

| Sonogashira Coupling | Naphthyl-alkynyl derivative |

Synthesis of Naphthalene-Based Heterocycles

The cyano group and the bromomethyl group on the naphthalene scaffold of this compound offer dual reaction sites for the construction of various heterocyclic systems. The nitrile functionality can be transformed into amines, amides, or carboxylic acids, which can then participate in cyclization reactions. Simultaneously, the bromomethyl group can react with a range of nucleophiles, such as amines or thiols, to initiate the formation of nitrogen- or sulfur-containing heterocyclic rings fused to the naphthalene core. For example, reaction with a primary amine could lead to the formation of a dihydropyrrolo[2,1-a]isoquinoline derivative after initial substitution at the bromomethyl position followed by intramolecular cyclization involving the nitrile group.

Scaffold for Spirocyclic and Fused-Ring Systems

The rigid naphthalene backbone of this compound provides a stable platform for the construction of more intricate three-dimensional structures like spirocycles and complex fused-ring systems. The bromomethyl group can be used to introduce a side chain that, upon further reaction, can cyclize back onto another position of the naphthalene ring or an appended functional group to form a fused ring. For the synthesis of spirocyclic compounds, the bromomethyl group could be used to link the naphthalene unit to another cyclic system through a shared carbon atom. This would involve a multi-step synthesis where the bromomethyl group is first converted into a suitable functional group that can participate in a spirocyclization reaction.

Role in Polymer Chemistry and Conjugated Materials

The electronic properties of the naphthonitrile unit, combined with the reactivity of the bromomethyl group, make this compound a candidate for the development of novel polymeric and conjugated materials with potential applications in electronics and photonics.

Monomer for the Synthesis of Conjugated Polymers

Although not a conventional monomer for common polymerization techniques, this compound could potentially be used in the synthesis of specialized conjugated polymers. For instance, it could be subjected to dehydrobromination to form a vinylnaphthalene derivative, which could then undergo polymerization. Alternatively, the bromomethyl group could be used in polycondensation reactions. For example, a reaction with a bis-nucleophile could lead to the formation of a polymer chain where the naphthonitrile moiety is incorporated into the backbone. The resulting polymers would be expected to possess interesting photophysical properties due to the presence of the extended aromatic system.

| Polymerization Strategy | Potential Polymer Structure |

| Dehydrobromination & Polymerization | Poly(vinylnaphthalene) derivative |

| Polycondensation with Bis-nucleophile | Polymer with naphthonitrile in the backbone |

Development of Fluorescent Probes and Chemical Sensors

The naphthalene moiety is a well-established fluorophore, and its derivatives are extensively utilized in the design of fluorescent probes and chemical sensors due to their excellent photophysical properties, such as high quantum yields and good photostability. The presence of the reactive bromomethyl group in this compound offers a convenient handle for its incorporation into larger molecular systems designed for specific sensing applications.

The synthesis of fluorescent probes often involves the strategic functionalization of a fluorophore with a receptor unit that can selectively interact with an analyte of interest. The bromomethyl group of this compound is highly susceptible to nucleophilic substitution, allowing for the straightforward attachment of various recognition motifs. For instance, reaction with amines, thiols, or phenols can introduce binding sites for metal ions, anions, or biologically relevant small molecules.

The structural integration of the this compound unit would involve its covalent attachment to a recognition unit. The cyano group at the 1-position of the naphthalene ring can also influence the photophysical properties of the resulting probe, potentially leading to enhanced sensitivity or selectivity. The rigid naphthalene scaffold ensures a well-defined spatial arrangement of the fluorophore and the receptor, which is crucial for effective sensor performance.

Table 1: Potential Synthetic Routes for Fluorescent Probes from this compound

| Reactant | Reaction Type | Potential Recognition Moiety | Target Analyte (Example) |

| Primary/Secondary Amine | Nucleophilic Substitution | Polyamine, Crown ether | Metal cations (e.g., Cu²⁺, Zn²⁺) |

| Thiol | Nucleophilic Substitution | Thioether, Thiol-containing heterocycle | Heavy metal ions (e.g., Hg²⁺, Pb²⁺) |

| Phenol | Williamson Ether Synthesis | Phenolic ether | pH, Reactive oxygen species |

| Azide | Nucleophilic Substitution | Azide for "Click Chemistry" | Bio-conjugation targets |

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. The design and synthesis of molecules capable of self-assembly into well-defined supramolecular architectures is a key aspect of this field. The aromatic naphthalene core of this compound makes it a candidate for participating in π-π stacking interactions, which are a significant driving force in the self-assembly of many organic molecules.

The functionalization of this compound can lead to derivatives with tailored self-assembly properties. For instance, the introduction of hydrogen bonding motifs, such as amides or carboxylic acids, through reaction at the bromomethyl position, can direct the formation of specific supramolecular structures like nanofibers, gels, or liquid crystals.

While specific studies detailing the supramolecular behavior of this compound are not prevalent in the literature, the principles of crystal engineering and molecular self-assembly suggest its potential utility. The directional nature of the interactions involving the cyano group (dipole-dipole interactions) and the potential for halogen bonding involving the bromo-substituent (in its precursor or derivatives) could be exploited to control the packing of molecules in the solid state, leading to materials with interesting optical or electronic properties.

The synthesis of larger, more complex host molecules for guest recognition is another area of supramolecular chemistry where this compound could serve as a key building block. By reacting it with multivalent linker molecules, it is possible to construct macrocycles or cages that can encapsulate smaller guest molecules, with the naphthalene units lining the cavity and providing a specific binding environment.

Precursors for Bioactive Molecule Scaffolds

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups are attached to create a library of compounds with potential biological activity. The naphthalene ring system is a common scaffold found in many bioactive compounds. The reactivity of the bromomethyl group in this compound makes it an attractive starting material for the synthesis of diverse molecular scaffolds.

The versatility of this compound as a precursor lies in its ability to undergo a variety of chemical transformations to build more complex heterocyclic systems. For example, it can be used in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. Reaction with binucleophiles, such as amino-alcohols or amino-thiols, can lead to the formation of fused ring systems incorporating the naphthalene core.

Although direct examples of the synthesis of specific bioactive scaffolds from this compound are not extensively documented in readily accessible literature, its structural motifs are present in various biologically active molecules. The general synthetic utility of bromomethyl-substituted aromatic compounds in the construction of complex organic molecules is well-established. For instance, similar building blocks are used in the synthesis of compounds targeting a range of biological targets.

The cyano group can also be a valuable functional group in the elaboration of bioactive scaffolds. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings, further expanding the diversity of the resulting molecular scaffolds.

Table 2: Potential Transformations of this compound for Scaffold Synthesis

| Reaction Type | Reagent | Resulting Functional Group/Scaffold |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Functionalized naphthalene derivatives |

| Cyclization Reactions | Binucleophiles | Fused heterocyclic systems |

| Conversion of Cyano Group | Hydrolysis (acid/base) | Naphthalene-1-carboxylic acid derivatives |

| Conversion of Cyano Group | Reduction (e.g., LiAlH₄) | 1-(Aminomethyl)naphthalene derivatives |

| Conversion of Cyano Group | Cycloaddition (e.g., with azides) | Tetrazole-substituted naphthalenes |

Future Research Directions and Methodological Advancements

Exploration of Novel Catalytic Systems for 6-(Bromomethyl)-1-naphthonitrile Transformations

The transformation of the bromomethyl and nitrile groups of this compound is central to its application in synthetic chemistry. Future research will undoubtedly pursue the discovery and optimization of novel catalytic systems to control the reactivity and selectivity of these transformations.

Key areas of exploration will include:

Selective C-Br Bond Activation: Developing catalysts, likely based on transition metals like palladium, nickel, or copper, for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the bromomethyl position. The goal is to form new carbon-carbon and carbon-heteroatom bonds under mild conditions, thereby expanding the molecular diversity accessible from this starting material.

Nitrile Group Transformations: Investigating catalysts for the selective hydrogenation, hydrolysis, or cycloaddition of the nitrile group. For instance, ruthenium and rhodium complexes could be explored for the controlled reduction of the nitrile to an amine or an aldehyde.

Dual-Site Catalysis: A significant challenge lies in developing catalytic systems that can selectively activate one functional group in the presence of the other. This would enable sequential, one-pot functionalization of the molecule, improving synthetic efficiency. Research into enzyme- and organocatalyst-based systems may provide solutions for achieving high chemo- and regioselectivity. nih.gov

Photoredox Catalysis: The use of light-mediated catalysis could provide novel pathways for the activation of the C-Br bond, enabling transformations that are not accessible through traditional thermal methods.

| Research Focus | Potential Catalytic System | Desired Transformation |

| C-Br Cross-Coupling | Palladium(0)/phosphine complexes | Suzuki, Stille, Sonogashira, Buchwald-Hartwig reactions |

| Selective Nitrile Reduction | Ruthenium or Rhodium pincer complexes | Nitrile to primary amine or aldehyde |

| Hydrolysis of Nitrile | Metal- or enzyme-based catalysts | Nitrile to carboxylic acid |

| Asymmetric Transformations | Chiral transition metal complexes | Enantioselective derivatization |

Development of Sustainable and Green Synthesis Routes

In line with the principles of green chemistry, future synthetic approaches towards this compound and its derivatives will prioritize sustainability. chemistryjournals.net This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption. nih.gov

Projected advancements include:

Greener Bromination: The conventional synthesis often involves N-bromosuccinimide (NBS) and radical initiators in chlorinated solvents like carbon tetrachloride. nbinno.comgoogle.com Future work will focus on alternative brominating agents, such as hydrobromic acid with an oxidant, or the use of solid-supported reagents to simplify purification. The replacement of hazardous solvents with greener alternatives like ionic liquids or supercritical fluids is also a key target. nih.gov

Biocatalysis: The use of enzymes, such as halohydrin dehalogenases or lipases, could offer highly selective and environmentally benign routes for the synthesis and transformation of this compound. chemistryjournals.net For example, enzymatic resolution could be employed to produce enantiomerically pure derivatives.

Energy-Efficient Methods: Microwave-assisted synthesis and sonochemistry will be further explored to accelerate reaction times and reduce the energy footprint of synthetic processes. chemistryjournals.netnih.gov These techniques can often lead to higher yields and cleaner reaction profiles compared to conventional heating.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or unstable intermediates. nih.gov The integration of this compound chemistry with these platforms represents a major step towards more efficient and reproducible chemical manufacturing.

Future directions in this area are:

Continuous-Flow Synthesis: Developing end-to-end flow processes for the synthesis of this compound itself, for example, by designing a flow reactor for the bromination of 6-methyl-1-naphthonitrile. This would allow for better temperature control and safer handling of bromine or other reactive brominating agents. nih.gov

Automated Derivatization: Coupling flow reactors with automated purification and analysis systems will enable high-throughput synthesis and screening of libraries of this compound derivatives. vapourtec.com This is particularly valuable for drug discovery and materials science applications.

In-situ Generation and Use: Flow chemistry allows for the on-demand generation of reactive intermediates. nih.gov For instance, organometallic reagents for coupling with the bromomethyl group could be prepared in one flow module and immediately reacted with the substrate in a subsequent module, avoiding the isolation of unstable species.

Advanced Computational Methodologies for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly powerful tool for predicting molecular properties, reaction mechanisms, and spectral data. Applying these methods to this compound will accelerate the discovery of new reactions and materials.

Key research avenues include:

Reactivity Prediction: Using Density Functional Theory (DFT) and other quantum chemical methods to model the electronic structure of this compound. This can help predict the relative reactivity of the bromomethyl and nitrile groups towards different reagents and guide the selection of optimal reaction conditions.

Mechanism Elucidation: Computational studies can provide detailed insights into the transition states and intermediates of catalytic cycles, aiding in the optimization of known transformations and the rational design of new catalysts.

In Silico Screening: The virtual screening of potential derivatives of this compound for desired properties (e.g., binding affinity to a biological target, photophysical properties) can prioritize synthetic efforts and reduce the cost and time associated with experimental work. nih.govresearchgate.net

Machine Learning: Training machine learning models on existing reaction data could enable the prediction of outcomes for new transformations of this compound, further accelerating the synthetic discovery process.

| Computational Tool | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways |

| Molecular Docking | Drug Discovery | Binding modes and affinities to protein targets |

| Molecular Dynamics (MD) | Materials Science | Conformational stability of polymers/materials |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Prediction of biological activity |

Design of Next-Generation Functional Materials Incorporating Naphthonitrile Scaffolds

The rigid, aromatic naphthalene (B1677914) core, combined with the synthetic handles of the bromo- and nitrile functionalities, makes this compound an excellent scaffold for the construction of advanced functional materials. nih.gov The unique electronic and photophysical properties of the naphthalene ring system are central to these applications. nih.gov

Future research will likely focus on:

Organic Electronics: Incorporating the 6-cyano-1-naphthylmethyl moiety into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-withdrawing nature of the nitrile group can be used to tune the electronic properties of these materials.

Supramolecular Chemistry: Using the naphthalene scaffold as a building block for creating complex supramolecular architectures like rotaxanes, catenanes, and metal-organic frameworks (MOFs). researchgate.netthieme-connect.de These materials have potential applications in sensing, gas storage, and catalysis. vapourtec.com

Luminescent Probes: Developing fluorescent sensors based on derivatives of this compound. The fluorescence of the naphthalene core can be modulated by binding to specific analytes, enabling their detection.

Bioactive Polymers: Polymerizing derivatives of this compound to create novel polymers with tailored biological activities or for use as drug delivery vehicles.

Q & A

Q. What are the optimal synthetic routes for 6-(Bromomethyl)-1-naphthonitrile, and how can reaction efficiency be validated?

Methodological Answer: Synthesis typically involves bromomethylation of 1-naphthonitrile derivatives. Key steps include:

- Brominating agent selection : Use N-bromosuccinimide (NBS) or HBr with peroxides for regioselective bromination .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity.

- Efficiency validation : Monitor reaction progress via TLC or HPLC. Confirm purity using high-resolution mass spectrometry (HRMS) and ≥97.0% purity thresholds (as seen in brominated naphthalene analogs) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify bromomethyl (-CHBr) and nitrile (-CN) groups. Compare shifts with structurally similar compounds (e.g., 1-bromo-2-methylnaphthalene, δ~3.8 ppm for CHBr) .

- FT-IR : Confirm nitrile stretch (~2220 cm) and C-Br vibrations (~600 cm).

- X-ray crystallography : Resolve molecular conformation, as demonstrated for bromophenyl-naphthalimine derivatives .

Q. What are the critical handling protocols for this compound to ensure stability and safety?

Methodological Answer:

- Storage : Keep under inert atmosphere (argon) at –20°C to prevent degradation.

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal toxicity, inferred from naphthalene derivative studies .

- Stability testing : Conduct accelerated degradation studies under varying pH and temperature to identify decomposition pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound across studies?

Methodological Answer:

- Controlled variable analysis : Isolate factors like solvent polarity (e.g., DMSO vs. THF) or catalyst loading that may alter reactivity in cross-coupling reactions.

- Computational modeling : Use density functional theory (DFT) to predict electronic effects of the nitrile and bromomethyl groups on reaction barriers .

- Reproducibility protocols : Standardize reaction conditions (e.g., moisture levels, temperature gradients) and validate with triplicate runs.

Q. What methodologies are recommended for assessing the environmental impact of this compound?

Methodological Answer:

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure aerobic degradation rates in soil/water systems.

- Ecotoxicology : Follow inclusion criteria from toxicological profiles (e.g., prioritize Daphnia magna or Danio rerio models for aquatic toxicity) .

- Environmental persistence : Quantify half-life via HPLC-MS under simulated sunlight (UV-Vis) and varying pH conditions.

Q. In designing toxicological studies, what exposure routes and health outcomes should be prioritized for this compound?

Methodological Answer:

- Exposure routes : Prioritize inhalation and dermal pathways, as brominated naphthalenes show systemic effects via these routes .

- Health outcomes : Monitor hepatic and renal effects (e.g., ALT/AST enzyme levels, creatinine clearance) based on naphthalene toxicity data .

- Dose-response modeling : Use log-probit analysis to establish LD values in rodent models, aligning with OECD 423 guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.